Lipophilicity Increase vs. 1,4-Dimethyl Analog
The addition of the cycloheptyl group significantly increases the predicted lipophilicity of the compound. 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine has a calculated AlogP of 1.29 , whereas the simpler analog 1,4-dimethyl-1H-pyrazol-5-amine (CAS 3524-49-0) has a substantially lower predicted cLogP of approximately 0.6 . This difference is critical for optimizing membrane permeability and central nervous system (CNS) penetration.
Δ ≈ 0.69 log units
| Evidence Dimension | Calculated Lipophilicity (AlogP / cLogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | 1,4-Dimethyl-1H-pyrazol-5-amine, cLogP ≈ 0.6 |
| Quantified Difference | Δ ≈ 0.69 log units |
| Conditions | In silico calculation using AlogP method and standard cLogP method . |
Why This Matters
The increased lipophilicity predicts improved passive membrane permeability, which is a key consideration for scientists selecting a building block for CNS-targeted or cell-permeable probe development.
